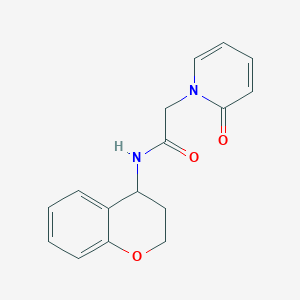![molecular formula C15H14N4S B7468285 4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7468285.png)
4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine, also known as MPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MPTP is a member of the triazole family, and its chemical structure includes a pyridine ring, a triazole ring, and a methylphenyl group.
Mécanisme D'action
The mechanism of action of 4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. 4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. 4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has also been shown to bind to certain receptors in the body, including the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has been shown to have various biochemical and physiological effects in the body, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases such as arthritis and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that 4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine is relatively expensive compared to other compounds, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine in scientific research. One direction is the development of 4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine-based drugs for the treatment of cancer and other diseases. Another direction is the investigation of the mechanism of action of 4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine, which may lead to the discovery of new therapeutic targets. Additionally, the use of 4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine in the synthesis of metal complexes and other biologically active compounds may lead to the development of new materials with unique properties.
Méthodes De Synthèse
4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine can be synthesized using a variety of methods, including the reaction of 2-methylphenyl hydrazine with 4-bromo-5-methylthiophene-2-carboxaldehyde, followed by the addition of pyridine-3-carboxylic acid and sodium azide. Another method involves the reaction of 2-methylphenyl hydrazine with 4-bromo-5-methylthiophene-2-carboxylic acid, followed by the addition of pyridine-3-carboxaldehyde and sodium azide. Both methods result in the formation of 4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine with high yield and purity.
Applications De Recherche Scientifique
4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has been used in various scientific research applications, including as a ligand for the synthesis of metal complexes, as a fluorescent probe for the detection of metal ions, and as a potential drug candidate for the treatment of cancer and other diseases. 4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has also been used as a building block for the synthesis of other biologically active compounds.
Propriétés
IUPAC Name |
4-[4-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-11-5-3-4-6-13(11)19-14(17-18-15(19)20-2)12-7-9-16-10-8-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVVHXALFQTAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SC)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B7468204.png)
![2-[(2,5-Dichlorophenoxy)methyl]morpholine](/img/structure/B7468211.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7468217.png)

![(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(3,5-dimethylpiperidin-1-yl)methanone](/img/structure/B7468238.png)
![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7468248.png)

![4-Methyl-2-[(2-phenylpyrrolidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7468256.png)


![3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468284.png)
![3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione](/img/structure/B7468299.png)

![3,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7468310.png)